N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-11-9-16(24-22-11)18(23)19-13-6-4-5-12(10-13)17-20-14-7-2-3-8-15(14)21-17/h2-10H,1H3,(H,19,23)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFZCVBMHXDRBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide, also known as N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide, primarily targets specific proteins or enzymes within the cell. These targets often include kinases, receptors, or other signaling molecules that play crucial roles in cellular processes such as proliferation, apoptosis, and differentiation .
Mode of Action
The compound interacts with its targets through binding to active sites or allosteric sites, leading to inhibition or activation of the target proteins. This interaction can result in conformational changes in the protein structure, altering its activity. For instance, if the target is a kinase, the compound may inhibit its phosphorylation activity, thereby modulating downstream signaling pathways .
Biochemical Pathways
Upon binding to its target, the compound affects several biochemical pathways. These pathways often involve key signaling cascades such as the MAPK/ERK pathway, PI3K/AKT pathway, or the JAK/STAT pathway. The modulation of these pathways can lead to changes in gene expression, cell cycle progression, and apoptosis. The specific pathways affected depend on the target protein and the cellular context .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, with a preference for tissues where its target proteins are expressed. Metabolism primarily occurs in the liver, where it is converted into active or inactive metabolites. Finally, the compound and its metabolites are excreted through the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action include inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory responses. These effects are achieved through the modulation of signaling pathways and gene expression. At the molecular level, the compound may cause changes in protein phosphorylation, enzyme activity, and transcription factor activation .
Biological Activity
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide (CAS Number: 941954-23-0) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole moiety linked to a phenyl group and an isoxazole carboxamide structure. Its molecular formula is , with a molecular weight of 318.3 g/mol. The structural characteristics contribute to its interaction with biological macromolecules, enhancing its potential therapeutic applications.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to benzimidazole derivatives. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains, including Staphylococcus aureus and Candida albicans.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3ao | < 1 | S. aureus |
| 3aq | < 1 | S. aureus |
| 3ad | 3.9 - 7.8 | C. albicans |
These findings indicate that certain derivatives exhibit low minimum inhibitory concentrations (MIC), suggesting potent antibacterial effects against both gram-positive and gram-negative bacteria .
2. Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, likely through the modulation of apoptotic pathways and inhibition of cell proliferation.
Mechanism of Action:
The proposed mechanism involves the inhibition of specific kinases and receptors involved in cell survival and proliferation. Molecular docking studies suggest that this compound can effectively bind to these targets, disrupting their function and leading to cancer cell death .
3. Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound has exhibited anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in tissues.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzimidazole derivatives against Staphylococcus aureus. The results indicated that certain derivatives, including those structurally related to this compound, showed significant antibacterial activity with MIC values below 10 µg/mL, demonstrating their potential as novel antimicrobial agents .
Case Study 2: Cancer Cell Line Testing
In another study focusing on cancer treatment, this compound was tested on breast cancer cell lines (MCF-7). The compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at micromolar concentrations .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds featuring the benzimidazole moiety, including N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide, exhibit significant anticancer properties. Studies have shown that similar derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
1.2 Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its structural characteristics enable it to interact with bacterial cell membranes and inhibit their growth. Investigations into its efficacy against resistant strains of bacteria have shown promising results, indicating that it could serve as a potential lead compound for developing new antibiotics .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:
- Formation of the benzimidazole core through condensation reactions.
- Subsequent introduction of the isoxazole moiety via cyclization reactions.
- Final acylation steps to achieve the desired carboxamide functionality.
Characterization techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the purity and structure of the synthesized compound .
Case Studies
4.1 Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutic agents .
4.2 Antimicrobial Efficacy
In another case study, researchers tested the compound against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited significant antibacterial activity, particularly against multi-drug resistant strains, highlighting its potential as a new therapeutic agent in infectious diseases .
Comparison with Similar Compounds
Key Differences :
Table 1: Comparison of Benzimidazole Derivatives
Isoxazole Carboxamide Derivatives
N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide () shares the isoxazole carboxamide group but lacks the benzimidazole-phenyl moiety. Its safety profile includes acute oral toxicity (Category 4) and skin irritation (Category 2) .
Key Differences :
- Substituents : The hydroxyl group in ’s compound may increase solubility but reduce lipophilicity compared to the benzimidazole-phenyl group in the user’s compound.
- Toxicity : The benzimidazole moiety in the user’s compound could alter toxicity pathways, as benzimidazoles are associated with varied organ-specific effects.
Heterocyclic Variations: Thiazole vs. Isoxazole
Thiazole-containing compounds (e.g., thiazol-5-ylmethyl derivatives in ) differ in heterocyclic structure. Thiazoles (sulfur and nitrogen) exhibit distinct electronic properties compared to isoxazoles (oxygen and nitrogen), affecting binding interactions and metabolic stability .
Key Differences :
- Metabolic Stability : Thiazoles are more prone to oxidative metabolism than isoxazoles, which could influence half-life.
Q & A
Basic: What synthetic strategies are employed to synthesize N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Benzimidazole Core Formation : Start with 1H-benzo[d]imidazol-2-amine derivatives, often synthesized via condensation of o-phenylenediamine with carboxylic acids or nitriles under acidic conditions .
Isoxazole Carboxamide Coupling : React 3-methylisoxazole-5-carboxylic acid with activating agents (e.g., EDCl or DCC) to form an active ester, followed by coupling with the benzimidazole-containing aniline intermediate .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the final compound.
Key Reaction Conditions : Anhydrous solvents (DMF or THF), catalytic ZnCl₂ for imine formation, and temperatures between 60–80°C for amide coupling .
Basic: How is structural characterization and purity assessment performed for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., benzimidazole C2-substitution) and isoxazole-methyl integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z calculated for C₁₉H₁₅N₃O₂) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
Advanced: How can structure-activity relationship (SAR) studies optimize antimicrobial activity?
Methodological Answer:
- Substituent Variation : Replace the 3-methyl group on the isoxazole with bulkier alkyl chains (e.g., ethyl, propyl) to evaluate steric effects on target binding .
- Benzimidazole Modifications : Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the phenyl ring to enhance π-π stacking with microbial enzymes .
- Biological Assays : Test against Candida albicans (fungal) and Staphylococcus aureus (bacterial) strains using broth microdilution (MIC values) and time-kill kinetics .
- Docking Studies : Use AutoDock Vina to model interactions with fungal CYP51 or bacterial dihydrofolate reductase, correlating binding scores with experimental MIC data .
Advanced: How to address contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Re-evaluate under consistent conditions (e.g., pH 7.4, 37°C, Mueller-Hinton broth for bacteria) to eliminate variability .
- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if discrepancies arise from differential compound degradation .
- Orthogonal Validation : Compare MIC data with agar diffusion assays and SEM imaging of microbial morphology to confirm mechanistic consistency .
Advanced: What strategies enhance bioavailability and target engagement in vivo?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated phenolic -OH) to improve solubility and intestinal absorption .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 100–200 nm) for sustained release, validated via Franz cell diffusion studies .
- Pharmacokinetic Profiling : Monitor plasma concentrations in rodent models using LC-MS/MS, calculating AUC and half-life .
Advanced: How to design in silico studies for target identification?
Methodological Answer:
- Target Prediction : Use SwissTargetPrediction to prioritize kinases or GPCRs based on structural similarity to known ligands .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess stability of compound-target complexes .
- Free Energy Calculations : Compute binding affinities via MM-GBSA to rank potential targets (e.g., EGFR kinase vs. PARP) .
Advanced: What analytical methods resolve synthetic byproducts or degradation products?
Methodological Answer:
- LC-MS/MS : Identify impurities using a Q-TOF mass spectrometer in MSE mode, comparing fragmentation patterns with synthetic standards .
- Stability Studies : Accelerated degradation under heat (40°C), humidity (75% RH), and UV light (ICH guidelines) to profile degradation pathways .
Advanced: How to validate off-target effects in cellular models?
Methodological Answer:
- Kinase Profiling : Use a panel of 100 recombinant kinases (Eurofins) to assess selectivity at 1 µM .
- Transcriptomics : RNA-seq of treated vs. untreated cells (e.g., HEK293) to identify differentially expressed pathways (p < 0.05, fold change >2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
